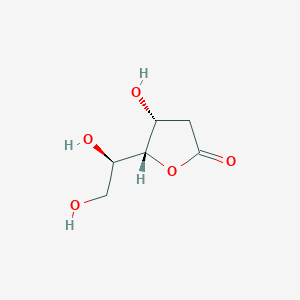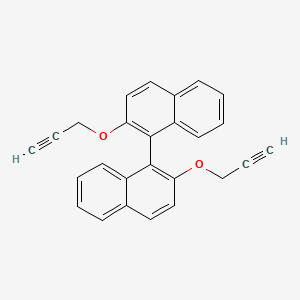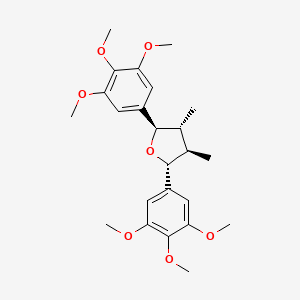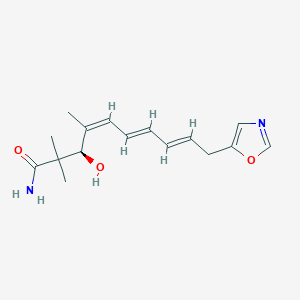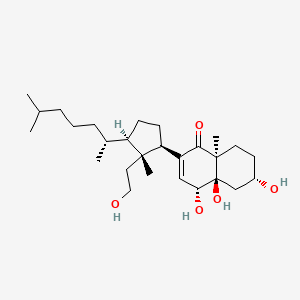
Aplidiasterol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aplidiasterol B is a natural product found in Aplidium conicum with data available.
Scientific Research Applications
Cytotoxic Properties
Aplidiasterol B, along with aplidiasterol A, is known for its cytotoxic properties. These compounds, isolated from the Mediterranean ascidian Aplidium conicum, have shown cytotoxicity against rat glioma (C6) and murine monocyte/macrophage (J774) tumor cells in vitro. These findings indicate the potential of aplidiasterol B in cancer research, especially in exploring treatments for certain types of tumors (Aiello et al., 2003).
Marine Sponge Derivatives
Research has also identified aplidiasterol B in marine sponges, like Hippospongia lachne de Laubenfels. Similar to its presence in ascidians, it shows cytotoxicity in these marine organisms. Compounds similar to aplidiasterol B in these sponges have displayed cytotoxicity against various cell lines, hinting at the broader applicability of such compounds in pharmacological research (Ding et al., 2023).
Potential in Leukemia Treatment
In the context of leukemia, aplidiasterol B has been studied for its effects on acute lymphoblastic leukemia cells. It has demonstrated significant cytotoxicity at nanomolar concentrations, suggesting its potential utility in developing new anticancer drugs, especially for leukemia cases resistant to current treatments (Erba et al., 2003).
properties
Product Name |
Aplidiasterol B |
|---|---|
Molecular Formula |
C27H46O5 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(4R,4aR,6S,8aS)-4,4a,6-trihydroxy-2-[(1R,2R,3R)-2-(2-hydroxyethyl)-2-methyl-3-[(2R)-6-methylheptan-2-yl]cyclopentyl]-8a-methyl-5,6,7,8-tetrahydro-4H-naphthalen-1-one |
InChI |
InChI=1S/C27H46O5/c1-17(2)7-6-8-18(3)21-9-10-22(25(21,4)13-14-28)20-15-23(30)27(32)16-19(29)11-12-26(27,5)24(20)31/h15,17-19,21-23,28-30,32H,6-14,16H2,1-5H3/t18-,19+,21-,22+,23-,25-,26-,27+/m1/s1 |
InChI Key |
XTNDAJHNHQCFRB-HEKXYEIISA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@H]([C@]1(C)CCO)C2=C[C@H]([C@]3(C[C@H](CC[C@@]3(C2=O)C)O)O)O |
Canonical SMILES |
CC(C)CCCC(C)C1CCC(C1(C)CCO)C2=CC(C3(CC(CCC3(C2=O)C)O)O)O |
synonyms |
3beta,5alpha,6beta,11-tetrahydroxy-9,11-secocholest-7-en-9-one aplidiasterol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




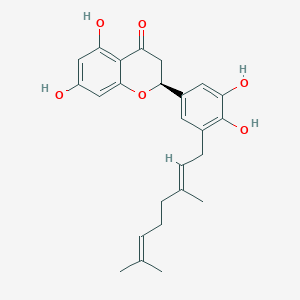
![2-[(2-oxo-1H-quinolin-4-yl)methylsulfanyl]-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide](/img/structure/B1248155.png)
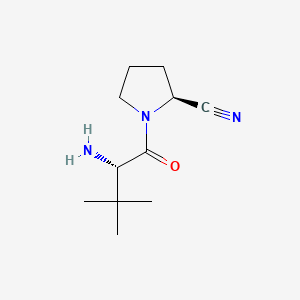
![3-[4-(3-Chlorophenyl)-1-ethyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-3-yl]propanoic acid](/img/structure/B1248159.png)
![3-[(2S)-2-hydroxy-2-methyloctanoyl]-5-methoxy-5-propan-2-yl-1H-pyrrol-2-one](/img/structure/B1248160.png)



